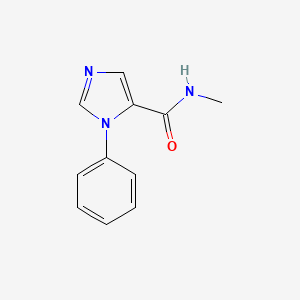![molecular formula C10H12BrNOS B7509786 N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide, also known as BrCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BrCB is a cyclobutane-based compound that contains a thiophene ring and a bromine atom.
Mécanisme D'action
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested that N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide may inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of ion channels and receptors in the nervous system, leading to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has been found to have both biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, which may be attributed to its ability to inhibit the production of inflammatory mediators. N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to modulate various signaling pathways involved in cell survival and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown potent biological activity in various scientific research applications, making it a promising compound for further investigation. However, one limitation of using N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide research. One area of interest is its potential as a neuroprotective agent for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide may lead to the development of more potent and selective compounds. Finally, the potential toxicity of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide needs to be further evaluated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide involves the reaction of 5-bromothiophene-3-carboxaldehyde with cyclobutanecarboxylic acid in the presence of a suitable base such as triethylamine. The resulting N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide compound is purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown promising results in various scientific research applications, particularly in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties in animal models. Additionally, N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-4-7(6-14-9)5-12-10(13)8-2-1-3-8/h4,6,8H,1-3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOBHWVTMUMEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)



![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)